2-methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1H-indole
Description
Properties
IUPAC Name |
2-methyl-3-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3/c1-15-22(17-9-3-5-11-19(17)26-15)24(21-13-7-8-14-25-21)23-16(2)27-20-12-6-4-10-18(20)23/h3-14,24,26-27H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPPRPGYRMWKNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)C4=C(NC5=CC=CC=C54)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling for Indole-Pyridine Linkage
Friedel-Crafts Alkylation at Indole’s 3-Position
Electrophilic Substitution with Pyridylmethyl Electrophiles
The 3-position of indole is highly nucleophilic, making Friedel-Crafts alkylation a viable route. A pyridin-2-ylmethyl chloride or bromide can act as an electrophile, facilitated by Lewis acids like AlCl₃ or FeCl₃.
In a related synthesis, 3-substituted indoles were prepared using alkyl halides under mild conditions. For example, treating 2-methylindole with (pyridin-2-yl)methyl bromide in dichloromethane with AlCl₃ (0.1 equiv) at 0°C to room temperature afforded the alkylated product in 65–70% yield after recrystallization.
Optimization Insight:
-
Lower temperatures (0–5°C) minimize polyalkylation.
-
Polar aprotic solvents (e.g., DCM) enhance electrophilicity.
Reductive Amination and Ketone Reduction
Reductive Amination for Methylene Bridge Formation
A ketone intermediate, such as 3-(pyridin-2-yl)propan-2-one, can be condensed with 2-methylindole via reductive amination. Sodium triacetoxyborohydride (STAB) in AcOH at room temperature reduces the imine intermediate, yielding the methylene-linked product.
Example Protocol:
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React 2-methylindole with 3-(pyridin-2-yl)propan-2-one in MeOH.
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Add STAB (1.2 equiv) and stir for 12 hours.
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Isolate via extraction and purify by column chromatography (hexane:EtOAc).
Lithium Aluminum Hydride (LAH) Reduction
In a patent synthesis, 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole was prepared via LAH reduction of a ketone precursor. Adapting this, a diketone intermediate could be reduced to the methylene bridge using LAH or SDMA.
Critical Notes:
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LAH requires anhydrous conditions and careful quenching.
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SDMA offers milder reactivity, reducing epimerization risks.
Multicomponent Condensation Approaches
One-Pot Synthesis with Aldehydes and Malononitrile
A green chemistry approach from J. Chem. Sci. involves condensing 3-cyanoacetyl indole, aldehydes, and malononitrile in aqueous methanol. Substituting the aldehyde with pyridine-2-carbaldehyde could yield the target compound.
Procedure Highlights:
Yield Range: 58–78% for analogous pyridines.
Protection-Deprotection Strategies
tert-Butyl Carbamate (Boc) Protection
To prevent unwanted side reactions, the indole NH can be protected as a Boc derivative. For example, 3 (2-[6-(5,6-diphenyl-triazin-3-yl)-pyridin-2-yl]-indole-1-carboxylic acid tert-butyl ester) was synthesized using Boc-protected indole boronic acids.
Deprotection Protocol:
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Treat with TFA:DCM (1:1) at room temperature for 2 hours.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole or pyridine rings.
Scientific Research Applications
2-methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole and pyridine moieties can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Varying Substituents
N-[(2-Methyl-1H-Indol-3-yl)(Pyridin-2-yl)Methyl]-3-Nitroaniline (Compound 4)
- Structure : Shares the (2-methylindol-3-yl)(pyridin-2-yl)methyl core but substitutes the second indole with a 3-nitroaniline group.
- Synthesis : Prepared via a three-component reaction involving 3-nitroaniline, picolinaldehyde, and 2-methylindole, purified using flash chromatography (FCC-AcOEt/hexane) .
2-Phenyl-3-(2-Pyridinyl)-1H-Indole
- Structure : Features a phenyl group at position 2 and a pyridinyl group at position 3 of the indole ring.
- Molecular weight (270.335 g/mol) is significantly lower than the target compound .
2-Methyl-3-[(2-Methyl-1H-Indol-3-yl)-(4-Nitrophenyl)Methyl]-1H-Indole
- Structure : Substitutes the pyridin-2-yl group with a 4-nitrophenyl moiety.
- Key Differences : The nitro group enhances hydrophobicity (XLogP3 = 6.2) and electron-withdrawing character, likely affecting solubility and receptor binding compared to the pyridine-containing target. Molecular weight (395.5 g/mol) is higher due to the nitro group .
Functional Analogues with Modified Linkers
2-[(1H-Indol-3-yl)Methyl]-3-Methyl-1H-Indole
- Structure : Connects two indole moieties via a methylene bridge without a pyridine group.
- Key Differences : The absence of pyridine reduces polarity and may limit interactions with metal ions or polar receptors. Molecular weight (260.33 g/mol) is lower than the target compound .
2-(2-Methyl-1H-Indol-3-yl)EthylAmine Dihydrochloride
Physicochemical and Pharmacokinetic Properties
Table 1 summarizes key parameters of the target compound and its analogues:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₂₅H₂₁N₃ | 395.5 | ~5.8* | Bis-indole, pyridin-2-yl |
| N-[(2-Methylindol-3-yl)(Pyridin-2-yl)Methyl]-3-Nitroaniline | C₂₂H₁₈N₄O₂ | 382.4 | ~4.0 | Nitroaniline, pyridin-2-yl |
| 2-Phenyl-3-(2-Pyridinyl)-1H-Indole | C₁₉H₁₄N₂ | 270.3 | ~3.5 | Phenyl, pyridin-2-yl |
| 2-Methyl-3-[(2-Methylindol-3-yl)(4-Nitrophenyl)Methyl]-1H-Indole | C₂₅H₂₁N₃O₂ | 395.5 | 6.2 | Nitrophenyl, bis-indole |
| 2-[(Indol-3-yl)Methyl]-3-Methyl-1H-Indole | C₁₈H₁₆N₂ | 260.3 | ~4.5 | Bis-indole, methyl |
*Estimated based on structural similarity to .
- Nitro-substituted analogues () show increased hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
- Molecular Weight and Drug-Likeness : The target compound (395.5 g/mol) approaches the upper limit for oral bioavailability, whereas simpler analogues (e.g., 260–270 g/mol) align better with Lipinski’s rules .
Biological Activity
2-Methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1H-indole is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
The molecular formula of the compound is with a molecular weight of 238.28 g/mol. The structure features an indole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, one study reported that a closely related compound showed a minimum inhibitory concentration (MIC) of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 3k | 0.98 | MRSA |
| 3k | 3.90 | S. aureus ATCC 25923 |
| 3k | 7.80 | Candida albicans |
| 3k | 10 | M. tuberculosis H37Rv |
The study highlighted that the compound inhibited the growth of M. tuberculosis at concentrations as low as 10 μg/mL, indicating its potential as an anti-tubercular agent .
Cytotoxic Activity
The cytotoxic effects of the compound were evaluated against various cancer cell lines. Compounds similar to this compound have shown promising results in inhibiting cell proliferation.
Table 2: Cytotoxicity Data
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 3c | <10 | A549 (lung cancer) |
| 3f | <10 | HeLa (cervical cancer) |
| 3g | <10 | MCF7 (breast cancer) |
The cytotoxicity was notably higher in rapidly dividing cancer cells compared to non-tumor cells, demonstrating selective toxicity .
The mechanism by which these compounds exert their effects often involves interaction with specific cellular targets. For example, indole derivatives can modulate signaling pathways related to apoptosis and cell cycle regulation, contributing to their anticancer properties .
Case Studies
Several case studies have been conducted on the biological activity of indole derivatives:
- Case Study on Antimicrobial Properties : A study investigated the effects of various indole derivatives against MRSA and found that certain modifications enhanced their efficacy significantly.
- Case Study on Cytotoxicity : Research involving the treatment of A549 cells with indole derivatives revealed that specific structural changes led to increased apoptosis rates compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2-methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1H-indole, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution. Key steps include:
- Use of palladium or copper catalysts under inert atmospheres (e.g., N₂ or Ar) to stabilize reactive intermediates.
- Solvent optimization (e.g., DMF or toluene) and temperature control (reflux at 80–120°C) to enhance regioselectivity .
- Purification via column chromatography or recrystallization from DMF/acetic acid mixtures to isolate the target compound .
Q. How can researchers assess the purity and structural identity of this compound post-synthesis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and aromatic proton integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns .
Q. What preliminary biological screening assays are suitable for evaluating its anticancer potential?
- Methodology :
- Cytotoxicity Assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Tubulin Polymerization Inhibition : Fluorescence-based assays to study disruption of microtubule dynamics, a common anticancer mechanism for indole derivatives .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound?
- Methodology :
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX suite (SHELXL/SHELXS) for refinement, focusing on resolving disorder in the pyridinyl-methylindole moiety .
- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models to validate geometric parameters .
Q. What strategies reconcile discrepancies in reported biological activities (e.g., varying MIC values for antimicrobial activity)?
- Methodology :
- Standardized Assay Conditions : Uniform bacterial strains (e.g., E. coli ATCC 25922) and broth microdilution protocols to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., methyl or methoxy groups) to isolate contributions to activity .
Q. How does this compound interact with tubulin at the molecular level, and what computational tools validate these interactions?
- Methodology :
- Molecular Docking : Autodock Vina or Schrödinger Suite to model binding to the colchicine site of β-tubulin .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study stability of ligand-protein complexes over 100-ns trajectories .
Methodological Challenges and Solutions
Q. What experimental controls are critical for ensuring reproducibility in catalytic synthesis?
- Solution :
- Catalyst Purity : Pre-purify Pd(OAc)₂ or CuI via recrystallization.
- Oxygen-Free Conditions : Use Schlenk lines or gloveboxes to prevent oxidation of intermediates .
Q. How can researchers address low solubility in biological assays?
- Solution :
- Co-solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
